molecular formula C12H16N4 B1470218 2-Cyclohexylpyrazolo[1,5-a]pyrimidin-6-amine CAS No. 1484872-09-4

2-Cyclohexylpyrazolo[1,5-a]pyrimidin-6-amine

Cat. No.: B1470218
CAS No.: 1484872-09-4
M. Wt: 216.28 g/mol
InChI Key: BYLPMCZGRUHJSA-UHFFFAOYSA-N
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Description

2-Cyclohexylpyrazolo[1,5-a]pyrimidin-6-amine is a useful research compound. Its molecular formula is C12H16N4 and its molecular weight is 216.28 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 2-Cyclohexylpyrazolo[1,5-a]pyrimidin-6-amine is believed to be protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

This compound interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition can lead to changes in cellular processes controlled by these kinases, such as cell growth and metabolism .

Biochemical Pathways

The inhibition of protein kinases by this compound affects various biochemical pathways. These pathways are involved in controlling cell growth, differentiation, migration, and metabolism . The downstream effects of this inhibition can lead to changes in these cellular processes.

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to its inhibition of protein kinases. This can lead to changes in cell growth, differentiation, migration, and metabolism . The specific effects would depend on the types of cells and the specific protein kinases that are targeted.

Biochemical Analysis

Biochemical Properties

2-Cyclohexylpyrazolo[1,5-a]pyrimidin-6-amine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been identified as a potent inhibitor of cyclin-dependent kinase 2 (CDK2), which is essential for cell cycle regulation . The compound binds to the active site of CDK2, inhibiting its activity and thereby affecting cell proliferation. Additionally, it interacts with tropomyosin receptor kinases (Trks), which are involved in cellular signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to inhibit the growth of several cancer cell lines, including MCF-7, HCT-116, and HepG-2 . The compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it induces apoptosis in cancer cells by disrupting the cell cycle and promoting programmed cell death .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits CDK2 by binding to its active site, preventing the phosphorylation of target proteins necessary for cell cycle progression . Additionally, it acts as an inhibitor of tropomyosin receptor kinases, affecting downstream signaling pathways involved in cell survival and proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is both effective and safe .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic transformations . The compound interacts with various enzymes, including cytochrome P450, which plays a key role in its biotransformation . These metabolic processes can affect the compound’s bioavailability and efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound tends to accumulate in certain tissues, such as the liver and kidneys, which can influence its therapeutic and toxic effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy .

Properties

IUPAC Name

2-cyclohexylpyrazolo[1,5-a]pyrimidin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c13-10-7-14-12-6-11(15-16(12)8-10)9-4-2-1-3-5-9/h6-9H,1-5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYLPMCZGRUHJSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN3C=C(C=NC3=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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